An In-depth Technical Guide to the Physicochemical Properties of Ethyl 10-undecenoate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 10-undecenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 10-undecenoate, also known as ethyl undecylenate, is an unsaturated fatty acid ester with the linear formula H₂C=CH(CH₂)₈CO₂C₂H₅. It is a versatile molecule utilized across various industries, primarily as a flavoring and fragrance agent due to its characteristic waxy, fruity, and creamy odor.[1][2][3][4][5] In the realm of scientific research and development, it serves as a valuable organic intermediate for the synthesis of more complex molecules and specialty polymers. This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 10-undecenoate, outlines standard experimental protocols for their determination, and presents logical workflows for its analysis and synthesis.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Ethyl 10-undecenoate, compiled from various scientific databases and literature.
| Property | Value | References |
| Molecular Formula | C₁₃H₂₄O₂ | |
| Molecular Weight | 212.33 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | |
| Odor | Waxy, fruity, clean, creamy, soapy, with wine and cognac nuances | |
| Boiling Point | 257 - 260 °C at 760 mmHg | |
| Melting Point | -38 °C | |
| Density | 0.876 - 0.879 g/mL at 25 °C | |
| Refractive Index | n20/D: 1.436 - 1.446 | |
| Solubility | Soluble in alcohol; Insoluble in water (1.517 mg/L at 25 °C est.) | |
| Vapor Pressure | 0.009 mmHg at 25 °C (estimated) | |
| Flash Point | > 110 °C (> 230 °F) | |
| Kovats Retention Index | 1469 (on a standard non-polar column) | |
| CAS Number | 692-86-4 |
Experimental Protocols
The determination of the physicochemical properties of Ethyl 10-undecenoate involves standard laboratory procedures for liquid organic compounds. Below are detailed methodologies for key experiments.
Determination of Boiling Point
The boiling point of Ethyl 10-undecenoate can be determined using either the distillation method or the Thiele tube method, which is suitable for small sample volumes.
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Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
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Thiele Tube Method:
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A small amount of the sample (0.5-1.0 mL) is placed in a small test tube.
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A capillary tube, sealed at one end, is inverted and placed into the sample.
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The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.
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The apparatus is heated gently until a steady stream of bubbles emerges from the capillary tube.
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The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
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The observed boiling point should be corrected for atmospheric pressure if it deviates significantly from 760 mmHg.
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Measurement of Density
The density of a volatile liquid like Ethyl 10-undecenoate is determined by measuring the mass of a known volume.
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Principle: Density is the mass per unit volume (ρ = m/V).
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Procedure:
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A calibrated volumetric flask (e.g., 10 mL or 25 mL) with a stopper is accurately weighed on an analytical balance.
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The flask is filled with Ethyl 10-undecenoate up to the calibration mark. Care is taken to ensure the meniscus is read correctly and the temperature of the liquid is recorded.
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The filled flask is stoppered to prevent evaporation and weighed again.
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The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.
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The density is calculated by dividing the mass of the liquid by the volume of the flask.
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Determination of Refractive Index
An Abbe refractometer is commonly used to measure the refractive index of liquid samples.
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Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is dependent on temperature and the wavelength of light used.
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Procedure:
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The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone (B3395972) or ethanol) and allowed to dry.
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A few drops of Ethyl 10-undecenoate are placed on the surface of the lower prism.
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The prisms are closed and locked.
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Water from a constant temperature bath is circulated through the jackets of the prisms to maintain a standard temperature (typically 20°C).
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The light source is positioned, and while looking through the eyepiece, the control knob is adjusted until the field of view is divided into a light and a dark region.
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The compensator is adjusted to eliminate any color fringes and to obtain a sharp borderline.
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The borderline is aligned with the crosshairs in the eyepiece.
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The refractive index is read directly from the instrument's scale.
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Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for determining the purity of Ethyl 10-undecenoate and confirming its identity.
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Principle: GC separates volatile compounds in a mixture based on their boiling points and interactions with the stationary phase of the column. The MS detector then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.
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General Protocol:
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Sample Preparation: A dilute solution of Ethyl 10-undecenoate is prepared in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate). An internal standard may be added for quantitative analysis.
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Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, where it is vaporized.
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Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to increase over time to facilitate the separation of compounds.
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Detection (MS): As Ethyl 10-undecenoate elutes from the column, it enters the mass spectrometer. It is ionized (commonly by electron ionization), and the resulting fragments are analyzed to produce a mass spectrum. For ethyl esters, characteristic fragment ions at m/z 88 and 101 are often monitored.
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Data Analysis: The retention time from the chromatogram and the fragmentation pattern from the mass spectrum are compared to reference data to confirm the identity and purity of the compound.
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Visualizations
Synthesis of Ethyl 10-undecenoate
The most common method for synthesizing Ethyl 10-undecenoate is through the Fischer esterification of 10-undecenoic acid with ethanol (B145695) in the presence of an acid catalyst.
References
- 1. Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Identification of an unknown volatile liquid | General Chemistry Lab News [sites.middlebury.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. epa.gov [epa.gov]
